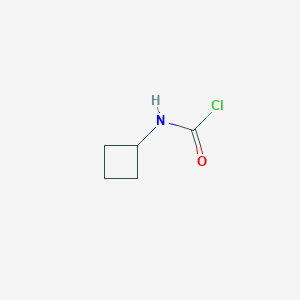

N-cyclobutylcarbamoyl chloride

Description

Position within the Broader Class of Carbamoyl (B1232498) Chlorides

Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. wikipedia.org N-cyclobutylcarbamoyl chloride, with the chemical formula C₅H₈ClNO, fits within this class, where one of the nitrogen substituents is a cyclobutyl group. chemicalbook.com This cyclobutyl moiety imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of its derivatives. While most carbamoyl chlorides are noted for their sensitivity to moisture and solubility in nonpolar organic solvents, the nature of the N-substituent is a key determinant of the compound's specific physical and chemical behavior. wikipedia.org

The general structure of carbamoyl chlorides features a planar nitrogen atom, a trigonal planar carbonyl carbon, and a chlorine atom. The presence of the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, which affects the electrophilicity of the carbonyl carbon and the lability of the chlorine atom.

Foundational Principles of Carbamoyl Chloride Reactivity

The reactivity of carbamoyl chlorides is primarily centered around the electrophilic nature of the carbonyl carbon. This makes them valuable synthetic intermediates. rsc.org They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles.

Key reactions involving carbamoyl chlorides include:

Formation of Carbamates: In a reaction that is often a primary application, carbamoyl chlorides react with alcohols or phenols to yield carbamates. wikipedia.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

Formation of Ureas: The reaction of carbamoyl chlorides with primary or secondary amines leads to the formation of substituted ureas.

Hydrolysis: While often an undesirable side reaction, carbamoyl chlorides hydrolyze in the presence of water to form carbamic acids, which are often unstable and can decompose further. wikipedia.org

Transition Metal-Catalyzed Reactions: In recent years, carbamoyl chlorides have been increasingly utilized in transition metal-catalyzed reactions. rsc.orgrsc.org These reactions, such as cross-coupling and C-H functionalization, leverage the reactive acyl group to construct complex amide-functionalized molecules. rsc.org

The general preparation of carbamoyl chlorides involves the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgrsc.org They can also be formed from the addition of hydrogen chloride to isocyanates. wikipedia.org

Research Trajectory and Significance of N-Cyclobutylcarbamoyl Architectures

The research trajectory of N-cyclobutylcarbamoyl architectures has gained momentum due to the unique structural and potential biological properties imparted by the cyclobutyl group. This moiety is of interest in medicinal chemistry as it can act as a bioisostere for other cyclic or acyclic groups, potentially improving pharmacokinetic properties or binding affinity to biological targets.

The this compound serves as a key building block for introducing the N-cyclobutylcarbamoyl group into a larger molecular framework. This has led to its use in the synthesis of a variety of compounds with potential applications in pharmaceuticals and agrochemicals. For instance, carbamates and ureas derived from this compound are core structural motifs in many biologically active molecules.

While specific, detailed research findings on this compound itself are not extensively documented in readily available literature, the broader importance of carbamoyl chlorides in synthesizing complex molecules underscores its potential. rsc.orgrsc.org The ability to participate in diverse reactions, including those catalyzed by transition metals, opens up avenues for creating novel N-cyclobutyl-containing compounds with tailored properties. rsc.org Further research is likely to continue exploring the utility of this compound in the development of new chemical entities with valuable applications.

| Property | Value |

| CAS Number | 1393844-56-8 chemicalbook.com |

| Molecular Formula | C₅H₈ClNO chemicalbook.com |

| Molecular Weight | 133.58 g/mol chemicalbook.com |

| Predicted Density | 1.21±0.1 g/cm³ chemicalbook.com |

| Predicted pKa | 10.26±0.20 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H8ClNO |

|---|---|

Molecular Weight |

133.57 g/mol |

IUPAC Name |

N-cyclobutylcarbamoyl chloride |

InChI |

InChI=1S/C5H8ClNO/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H,7,8) |

InChI Key |

KFEFXTWUEQZHRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=O)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N Cyclobutylcarbamoyl Chloride and Its Precursors

Direct Synthetic Routes to N-Cyclobutylcarbamoyl Chloride

Direct synthesis of this compound is primarily achieved through two main pathways: the phosgenation of cyclobutylamine (B51885) and the addition of hydrogen chloride to cyclobutyl isocyanate. These methods are foundational in providing access to this important chemical intermediate.

The reaction of a primary amine, such as cyclobutylamine, with phosgene (B1210022) (COCl₂) is a standard industrial method for producing the corresponding carbamoyl (B1232498) chloride. wikipedia.orgwikipedia.org This process involves the formation of an N-carbamoyl chloride intermediate. wikipedia.org

The reaction proceeds as follows: R-NH₂ + COCl₂ → R-NHCOCl + HCl fsalforu.com

To prevent side reactions, such as the formation of urea (B33335) derivatives, the reaction conditions must be carefully controlled. fsalforu.com Industrial processes often employ a two-step approach involving cold phosgenation (0–70°C) followed by hot phosgenation (80–200°C) to improve yield and minimize byproducts. fsalforu.com For aliphatic amines in particular, converting the amine to its hydrochloride salt before phosgenation can be beneficial. fsalforu.com

A general representation of the reaction between an amine and phosgene is depicted below:

Reaction Scheme: Phosgenation of Cyclobutylamine

Key Reaction Parameters for Phosgenation:

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–200°C (two-step) | Controls reaction rate and minimizes side product formation. fsalforu.com |

| Solvent | Inert aromatic solvents (e.g., toluene, monochlorobenzene) | Dissolves reactants and facilitates the reaction. fsalforu.com |

| Reactant Form | Amine or amine hydrochloride | Use of hydrochloride salt can reduce urea formation. fsalforu.com |

An alternative route to this compound is the addition of hydrogen chloride (HCl) to cyclobutyl isocyanate. This reaction provides a direct method to form the carbamoyl chloride, particularly those with an N-H bond. wikipedia.org

The general reaction is: RNCO + HCl → RNHCOCl wikipedia.org

This method is advantageous as it avoids the direct handling of highly toxic phosgene in the final step, although the isocyanate precursor is often produced from phosgenation of the corresponding amine. wikipedia.org The reaction mechanism involves the protonation of the nitrogen atom of the isocyanate by HCl, followed by the nucleophilic attack of the chloride ion on the carbonyl carbon.

To circumvent the hazards associated with handling phosgene gas, methods utilizing phosgene surrogates have been developed. Triphosgene (B27547), a solid and safer alternative, can be used to generate phosgene in situ. nih.govnih.govgoogle.com This technique allows for the controlled generation of the reactive species, enhancing safety and often improving selectivity. google.com

The reaction of amines with triphosgene can be tailored to produce either carbamoyl chlorides or isocyanates, depending on the reaction conditions. nih.gov The use of a base, such as pyridine (B92270) or triethylamine, is often required to scavenge the HCl produced during the reaction. nih.gov Recent advancements also include the photo-on-demand generation of phosgene from chloroform (B151607) (CHCl₃), offering a simple and inexpensive method for synthesizing N-substituted ureas and isocyanates. researchgate.netnih.gov

Comparison of Phosgene and its Surrogates:

| Reagent | Physical State | Handling Considerations | Key Application |

|---|---|---|---|

| **Phosgene (COCl₂) ** | Gas | Highly toxic, requires specialized equipment. wikipedia.org | Large-scale industrial production of isocyanates and carbamoyl chlorides. fsalforu.com |

| Triphosgene | Solid | Safer and easier to handle than phosgene. researchgate.net | Laboratory and kilogram-scale synthesis of carbamoyl chlorides and other derivatives. nih.gov |

| Chloroform (in photo-on-demand methods) | Liquid | Inexpensive, used for in situ generation. nih.gov | Selective synthesis of N-substituted ureas and isocyanates. nih.gov |

Synthesis of N-Cyclobutylcarbamoyl Analogs and Related Derivatives

The synthesis of analogs of this compound involves strategies to construct the cyclobutane (B1203170) ring and considerations for the presence of other functional groups.

The cyclobutane motif is a key structural feature, and its synthesis can be challenging due to inherent ring strain. baranlab.org Several methods have been developed for the construction of cyclobutane rings, which are essential for producing the cyclobutylamine precursor.

Common strategies include:

[2+2] Cycloaddition: This is a major strategy for forming four-membered rings, often achieved through photochemical or transition-metal-catalyzed reactions of two olefins. baranlab.orgnih.gov

Ring Expansion: Methods like the expansion of a cyclopropyl (B3062369) carbene can be used to form a cyclobutene (B1205218) derivative, which can then be further functionalized. nih.gov

C-H Arylation: Palladium-catalyzed C-H arylation of cyclobutylamine using a transient directing group has been explored to form substituted cyclobutylamines. calstate.edu

From Cyclobutanecarboxylic Acid: Cyclobutylamine can be prepared from cyclobutanecarboxamide (B75595) via a Hofmann-type rearrangement or directly from cyclobutanecarboxylic acid in a one-step process. orgsyn.org

A patent describes the synthesis of cyclobutylamine compounds through a continuous photochemical reaction of olefin and imine compounds in the presence of a photosensitizer, which could be suitable for large-scale production. google.com

The synthesis of N-substituted carbamoyl chlorides, including this compound and its analogs, must account for the reactivity of other functional groups within the molecule. The concept of chemoselectivity, which is the preferential reaction of a reagent with one functional group over others, is critical. wikipedia.orgnih.govtaylorandfrancis.com

During phosgenation or reactions with phosgene surrogates, functional groups such as alcohols, phenols, and even other amines can also react. rsc.orgnih.gov The reactivity of a carbonyl group, for instance, is influenced by the neighboring atoms. wikipedia.org Therefore, protecting groups may be necessary to prevent unwanted side reactions. The choice of reaction conditions, including the solvent and the presence of a base, can significantly influence the outcome and selectivity of the reaction. nih.govgoogle.com For example, in the synthesis of complex molecules, the carbamoylation of a secondary alcohol can be achieved selectively in the presence of other hydroxyl groups by carefully choosing the base and reaction conditions. nih.gov

Optimization of Synthetic Protocols

Optimizing the synthesis of this compound involves refining reaction conditions to improve yield, purity, and stereochemical outcomes while ensuring the process is adaptable for larger-scale production. Key areas of focus include the use of catalysts, management of stereochemistry in the cyclobutane core, and considerations for scaling up the synthesis from laboratory to research and development quantities.

The formation of carbamates from carbamoyl chlorides can be significantly enhanced through catalysis. While this compound itself is a monosubstituted carbamoyl chloride (RNHCOCl), typically formed from cyclobutylamine and phosgene or a phosgene equivalent, its subsequent reactions benefit greatly from catalytic activation. nih.gov Transition metals and Lewis acids have emerged as effective catalysts in these transformations. rsc.org

One prominent catalytic strategy involves the use of zinc chloride (ZnCl₂). Research has demonstrated that ZnCl₂ can efficiently catalyze the synthesis of carbamates from various carbamoyl chlorides and alcohols. nih.govacs.org The proposed mechanism suggests that zinc chloride coordinates to the carbamoyl chloride, facilitating the formation of a reactive isocyanate intermediate, which then readily reacts with an alcohol to form the desired carbamate (B1207046). nih.gov This method is advantageous due to its cost-effectiveness and tolerance of various functional groups. acs.org

Photoredox catalysis offers another modern approach, enabling the generation of carbamoyl radicals from their chloride precursors under mild conditions. researchgate.net This technique can be merged with transition metal catalysis in cross-electrophile coupling reactions to form amide bonds, showcasing the versatility of carbamoyl chlorides as synthetic building blocks. researchgate.net

The table below summarizes key findings in the catalytic carbamoylation relevant to the reactivity of carbamoyl chlorides.

Table 1: Catalytic Approaches in Carbamoylation

| Catalyst System | Reactants | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Carbamoyl Chlorides and Alcohols | Cost-effective Lewis acid catalyst; proceeds via a proposed isocyanate intermediate; tolerant of various functional groups. | 49-87% | nih.govacs.org |

| Photoredox/Nickel Catalysis | Carbamoyl Chlorides and (Hetero)aryl Halides | Cross-electrophile coupling; generates carbamoyl radicals for C-N bond formation under mild, visible-light conditions. | Not specified for N-cyclobutyl derivative, but broadly applicable. | researchgate.net |

| Palladium Catalysis | Carbamoyl Chlorides and various coupling partners | Enables cross-coupling reactions, C-H functionalization, and annulation, expanding the synthetic utility of carbamoyl chlorides. | Broadly effective; specific yields are substrate-dependent. | rsc.org |

The biological and chemical properties of cyclobutane-containing molecules are heavily influenced by their stereochemistry. Therefore, controlling the three-dimensional arrangement of substituents on the cyclobutane ring during the synthesis of precursors is paramount. Several advanced methodologies have been developed to achieve high levels of stereoselectivity.

One innovative approach involves the use of coordination polymers (CPs) or metal-organic frameworks (MOFs) to direct the outcome of [2+2] photodimerization reactions. nih.gov By "freezing" the conformation of olefin precursors within a solid-state matrix, specific cyclobutane isomers can be formed predictably. The stereospecificity of the reaction is guided by the pre-organized alignment of the precursor molecules within the crystal lattice. nih.gov

Another powerful method for stereospecific cyclobutane synthesis is the contractive ring transformation of readily accessible pyrrolidines. nih.govacs.org This process, mediated by iodonitrene chemistry, proceeds through a 1,4-biradical intermediate, leading to the formation of multisubstituted cyclobutanes. nih.gov A key advantage of this method is that the stereochemical outcome is often unaffected by the stereochemistry at the β-position of the starting pyrrolidine, allowing for diastereoselective access to different isomers. acs.org

The following table highlights different strategies for achieving stereochemical control in the synthesis of cyclobutane precursors.

Table 2: Methods for Stereocontrolled Synthesis of Cyclobutane Precursors

| Method | Precursor Type | Mechanism/Principle | Key Advantage | Reference |

|---|---|---|---|---|

| Solid-State [2+2] Photodimerization | Olefins | Pre-organization of reactants in a coordination polymer or MOF matrix directs the stereochemical outcome. | Predictable formation of specific isomers. | nih.gov |

| Pyrrolidine Ring Contraction | Substituted Pyrrolidines | Iodonitrene-mediated nitrogen extrusion proceeds via a stereospecific radical pathway. | High stereoretention; provides access to multiple diastereomers. | nih.govacs.org |

| Formal [3+1] Cycloaddition | Cyclopropanone (B1606653) Surrogates and Sulfur Ylides | Ring expansion of a cyclopropanone with a sulfur ylide proceeds with complete regio- and stereospecificity. | Generates optically active 2,3-disubstituted cyclobutanones. | acs.org |

| C-H Functionalization | Pre-formed Cyclobutanes | A directing group on the ring guides the installation of new functionality in a facially controlled manner. | Simplifies the synthesis of complex, unsymmetrical cyclobutanes. | acs.org |

Transitioning a synthetic protocol from a laboratory setting to a larger research and development (R&D) or pre-industrial scale introduces significant challenges. For carbamoyl chlorides, including this compound, scalability requires a process that is safe, cost-effective, and yields a product of high purity. google.com

Historically, many carbamoyl chlorides were produced using phosgene gas, which presents significant handling risks and often results in impurities. google.comwikipedia.org Modern scalable processes aim to avoid phosgene or generate it in situ under controlled conditions to improve safety and purity. google.com A patent for an industrial-scale process highlights a method for producing carbamoyl chlorides in high yield (over 95%) and purity (less than 5% urea by-product) in batches of 5 kg or more. google.com

The use of continuous flow reactors, or microreactors, is another key consideration for scalability. These systems offer superior control over reaction parameters such as temperature and mixing, which is crucial for exothermic and fast reactions like phosgenation. A study on the synthesis of an unsymmetrical urea using triphosgene demonstrated the successful transposition of the process from a milligram-per-hour lab scale to a kilogram-per-hour continuous process, showcasing the potential of this technology for scaling up syntheses involving carbamoyl chloride intermediates. researchgate.net

Iii. Mechanistic Investigations of N Cyclobutylcarbamoyl Chloride Transformations

Unimolecular Solvolysis Pathways (SN1)

In polar, non-nucleophilic solvents, carbamoyl (B1232498) chlorides typically undergo solvolysis via a dissociative, unimolecular (SN1) mechanism. mdpi.comnih.gov This pathway involves the rate-determining ionization of the carbon-chlorine bond to form a key resonance-stabilized N-acyliminium cation intermediate (also referred to as a carbamoyl cation), which is then rapidly captured by a solvent molecule.

The rate of an SN1 solvolysis reaction is highly dependent on the ionizing power of the solvent. researchgate.net Polar protic solvents, such as water, alcohols, and formic acid, are particularly effective at stabilizing the charged transition state leading to the acyliminium cation and the departing chloride ion, thereby accelerating the rate of reaction. rsc.org The rate of solvolysis for N,N-dialkylcarbamoyl chlorides has been shown to increase significantly with increasing solvent polarity. mdpi.com For instance, the solvolysis of N,N-diethylcarbamoyl chloride is substantially faster than that of N,N-dimethylcarbamoyl chloride, an effect attributed to the greater electron-donating ability of the ethyl groups, which helps stabilize the positive charge on the nitrogen of the intermediate cation. nih.gov

A similar trend is expected for N-cyclobutylcarbamoyl chloride. The rate of its solvolysis should increase in more polar solvents. This relationship is often quantified using the Grunwald-Winstein equation, which correlates the logarithm of the rate constant (k) with the solvent ionizing power (Y). While specific data for the cyclobutyl derivative is unavailable, the table below shows representative data for the closely related N,N-dimethylcarbamoyl chloride, illustrating the profound effect of the solvent on the reaction rate.

| Solvent | Relative Rate (krel) | Solvent Ionizing Power (YCl) |

|---|---|---|

| Ethanol (B145695) (100%) | 1 | -2.5 |

| Methanol (100%) | 6.6 | -1.1 |

| Aqueous Ethanol (80%) | 23 | 0.0 |

| Aqueous Acetone (90%) | 4.5 | -0.7 |

| Formic Acid (99%) | ~5000 | +3.0 |

Data is illustrative and based on trends for N,N-dialkylcarbamoyl chlorides. mdpi.com

Activation parameters, specifically the enthalpy of activation (ΔH≠) and the entropy of activation (ΔS≠), provide critical insight into the transition state of a reaction. For SN1 solvolysis of carbamoyl chlorides, the rate-determining step involves the dissociation of one molecule into two ions. This process leads to an increase in disorder, which is reflected in a small positive or near-zero entropy of activation (ΔS≠). mdpi.com In contrast, bimolecular (SN2) reactions, which involve the association of two molecules in the transition state, are characterized by large negative ΔS≠ values.

Studies on N,N-dialkylcarbamoyl chlorides in various solvents have yielded activation parameters consistent with an SN1 mechanism. mdpi.com It is therefore anticipated that the solvolysis of this compound would also exhibit a small, positive ΔS≠, supporting a dissociative pathway.

| Analogous Compound | Solvent | ΔH≠ (kcal/mol) | ΔS≠ (cal·mol−1·K−1) |

|---|---|---|---|

| N,N-Dimethylcarbamoyl Chloride | Water | 20.6 | +3.5 |

| 1-Piperidinecarbonyl Chloride | 50% Aqueous Acetone | 21.5 | +15.5 |

| 1-Piperidinecarbonyl Chloride | Ethanol | 18.1 | -15.9 |

| 4-Morpholinecarbonyl Chloride | 50% Aqueous Acetone | 19.8 | +1.4 |

Data from related carbamoyl chlorides illustrating typical activation parameters. mdpi.com Note the shift to negative ΔS≠ in ethanol for the piperidine (B6355638) derivative, suggesting a greater degree of solvent ordering or a shift towards a more associative character in less polar, more nucleophilic solvents.

The stability of the intermediate N-acyliminium cation is paramount in an SN1 reaction. The rate of solvolysis is directly related to the stability of this intermediate. Alkyl groups on the nitrogen atom stabilize the positive charge through an inductive, electron-donating effect. dntb.gov.ua

The cyclobutyl group's role is complex. As a secondary alkyl group, it is expected to be electron-donating, which would stabilize the carbamoyl cation. However, the cyclobutyl ring itself possesses significant angle strain. The formation of a positive charge on a group attached to a cyclobutyl ring can be energetically less favorable compared to its open-chain or larger-ring counterparts. Studies on the solvolysis of cyclobutyl bromide show that it reacts significantly slower than cyclopentyl or cyclohexyl bromides, indicating the relative instability of a carbocationic center adjacent to a four-membered ring. This instability can lead to complex rearrangements. While the positive charge in the N-cyclobutylcarbamoyl cation is on the nitrogen, the electronic nature of the adjacent cyclobutyl ring will still influence its stability. This could potentially lead to a slower SN1 solvolysis rate for this compound compared to other secondary N-alkyl derivatives like N-isopropylcarbamoyl chloride.

Bimolecular Reaction Mechanisms

In the presence of strong nucleophiles, this compound is expected to react via a bimolecular pathway, specifically a nucleophilic acyl substitution. researchgate.net This mechanism involves two steps: initial nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the carbonyl double bond. researchgate.net

This compound should react readily with primary and secondary amines to yield the corresponding N,N'-substituted ureas. researchgate.net The amine acts as the nucleophile, attacking the carbonyl carbon. researchgate.net The reaction is typically fast and requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride that is formed. wikipedia.org This reaction proceeds through the classic addition-elimination mechanism. researchgate.net

The reaction of this compound with alcohols or phenols will produce the corresponding carbamate (B1207046) esters (urethanes). This transformation also follows the nucleophilic acyl substitution pathway. Generally, these reactions are slower than those with amines because alcohols and phenols are weaker nucleophiles. To facilitate the reaction, a non-nucleophilic base such as pyridine (B92270) is often added to neutralize the generated HCl. The reaction with phenols is typically less vigorous than with alcohols due to the reduced nucleophilicity of the phenolic oxygen, whose lone pairs are delocalized into the aromatic ring.

Transformations Involving Sulfur and Nitrogen Nucleophiles

The reactivity of carbamoyl chlorides with nucleophiles is a cornerstone of their synthetic utility. In the case of this compound, reactions with sulfur and nitrogen nucleophiles are anticipated to proceed through a nucleophilic acyl substitution mechanism. However, the precise pathway, whether it be a direct substitution (S_N_2-like) or a stepwise addition-elimination process, and the factors governing the reaction kinetics have not been specifically elucidated for this compound.

Studies on analogous N,N-dialkylcarbamoyl chlorides often point towards a unimolecular (S_N_1) mechanism during solvolysis, where the rate-determining step is the formation of a carbamoyl cation. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of the N,N-dimethylcarbamoyl chloride, suggesting electronic stabilization of the carbocation intermediate by the alkyl groups. nih.gov It is plausible that this compound would also exhibit reactivity consistent with an S_N_1 pathway in polar, protic solvents, though the influence of the cyclobutyl ring on the stability of the corresponding carbocation has not been quantified.

Reactions with stronger nucleophiles, such as primary and secondary amines, typically follow a bimolecular pathway. nih.gov The reaction of an acyl chloride with an amine generally proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the corresponding urea (B33335) derivative. While this general mechanism is well-established, specific kinetic data or detailed computational studies for the reaction of this compound with representative nitrogen or sulfur nucleophiles are not available in the reviewed literature.

Without experimental data, a quantitative comparison of the nucleophilicity of various sulfur and nitrogen reagents towards this compound cannot be compiled. Such data would be crucial for predicting reaction outcomes and optimizing synthetic protocols.

Intramolecular Rearrangements and Decomposition Pathways

The thermal stability of N-substituted carbamoyl chlorides is a critical consideration in their handling and application. A key decomposition pathway for monosubstituted carbamoyl chlorides is the dissociation into the corresponding isocyanate and hydrogen chloride.

Equilibrium with Corresponding Isocyanates and Hydrogen Chloride

N-monosubstituted carbamoyl chlorides can exist in a thermal equilibrium with the corresponding isocyanate and hydrogen chloride (HCl). nih.gov This reversible reaction is a significant pathway for the decomposition of these compounds. For this compound, this equilibrium can be represented as:

Cyclobutyl-NH-C(O)Cl ⇌ Cyclobutyl-N=C=O + HCl

The position of this equilibrium is influenced by factors such as temperature, pressure, and the presence of an acid scavenger. In principle, the formation of the isocyanate can be favored by heating the system and removing the HCl gas as it is formed. Conversely, the carbamoyl chloride can be formed by the addition of HCl to the isocyanate. While this equilibrium is a known phenomenon for this class of compounds, specific thermodynamic parameters such as the equilibrium constant (K_eq_), enthalpy (ΔH), and entropy (ΔS) for the this compound system have not been reported.

Influence of Steric and Electronic Factors on Stability

The stability of a carbamoyl chloride is influenced by a combination of steric and electronic factors associated with the substituent on the nitrogen atom.

Electronic Effects: The electron-donating or withdrawing nature of the N-substituent plays a significant role. Electron-donating groups, such as alkyl groups, can stabilize the partial positive charge on the nitrogen atom in the resonance structure of the carbamoyl chloride, potentially increasing its stability. The cyclobutyl group is generally considered to be weakly electron-donating.

Steric Effects: The size of the N-substituent can influence the stability and reactivity of the carbamoyl chloride. Increased steric bulk around the nitrogen atom can destabilize the planar amide linkage, potentially facilitating decomposition. However, it can also hinder the approach of nucleophiles, thereby decreasing the rate of bimolecular reactions. The cyclobutyl group imposes a moderate level of steric strain compared to linear alkyl groups, but its specific impact on the stability of the carbamoyl chloride functional group relative to other cycloalkyl or branched alkyl groups has not been systematically studied.

A comparative analysis of the thermal stability of a series of N-cycloalkylcarbamoyl chlorides would be necessary to delineate the precise influence of ring size and conformation on the decomposition equilibrium. Unfortunately, such a systematic study for this compound is not available.

Iv. Applications of N Cyclobutylcarbamoyl Chloride in Advanced Organic Synthesis

As a Versatile Synthon for Urea (B33335) and Carbamate (B1207046) Formation

The primary application of N-cyclobutylcarbamoyl chloride in synthesis is as a synthon for the creation of N,N'-disubstituted ureas and N-substituted carbamates. The high reactivity of the acyl chloride functionality makes it an efficient reagent for forming these important functional groups under relatively mild conditions.

This compound is an effective reagent for the synthesis of unsymmetrical, substituted ureas. It reacts cleanly with primary and secondary amines in a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. This is followed by the elimination of a chloride ion, typically neutralized by a base or a second equivalent of the amine, to form a stable urea linkage. This method is a direct and high-yielding route to ureas containing a cyclobutyl substituent.

The general reaction is as follows:

This compound + Amine (R¹R²NH) → N-cyclobutyl-N',N'-dialkyl/aryl urea + HCl

This reaction is broadly applicable to a wide range of amines, allowing for the synthesis of a large library of urea derivatives.

Table 1: Representative Synthesis of Substituted Ureas

| Reactant 1 | Reactant 2 (Amine) | Resulting Urea Product |

|---|---|---|

| This compound | Aniline | 1-Cyclobutyl-3-phenylurea |

| This compound | Piperidine (B6355638) | 1-Cyclobutyl-3-(piperidin-1-yl)carboxamide |

| This compound | Benzylamine | 1-Benzyl-3-cyclobutylurea |

Analogous to urea formation, this compound reacts with alcohols and phenols to produce N-cyclobutylcarbamates. This reaction proceeds via nucleophilic attack of the alcoholic oxygen on the carbamoyl chloride's carbonyl carbon, followed by the loss of hydrogen chloride.

A significant application of this reaction is in stereoselective synthesis. When this compound is reacted with a chiral alcohol, the resulting carbamate product retains the stereochemistry of the alcohol. This makes the reagent useful for introducing a carbamate group into a molecule that already possesses defined stereocenters, without disturbing those centers. The carbamate functional group itself can influence the conformation of molecules and participate in intramolecular hydrogen bonding, which is a key consideration in the design of bioactive compounds.

Building Block for Complex Bioactive Molecules

While the N-cyclobutylcarbamoyl moiety is a structural component in various biologically active compounds, its installation via this compound is specific to certain synthetic strategies.

A comprehensive review of scientific and patent literature indicates that while urea and carbamate functionalities are common in drug candidates, the use of this compound as a specific building block for GPR88 agonists and anti-HIV agents is not prominently documented in publicly available research. The synthetic routes reported for leading candidates in these classes typically employ alternative chemical strategies.

G protein-coupled receptor 88 (GPR88) is a target for treating central nervous system disorders. Research into agonists for this receptor has identified several potent scaffolds, such as 2-PCCA and various reversed amide structures. However, the published syntheses for these molecules and their analogs primarily involve amide bond formations from carboxylic acids or other coupling reactions. google.comnih.gov An extensive search of the patent literature did not yield specific examples where this compound was used as a key reactant to construct the core of a GPR88 agonist. google.com

The development of anti-HIV agents has produced a wide array of chemical classes. Some of these agents are nucleoside analogs that incorporate a cyclobutane (B1203170) ring, but their synthesis involves methods like [2+2] cycloaddition rather than the use of this compound. google.com While many HIV protease inhibitors contain carbamate or urea-like functionalities, a direct synthetic lineage from this compound to a specific, named anti-HIV agent is not described in the reviewed literature.

Role in Pharmaceutical Research and Drug Discovery

Incorporation into Hydantoin-Based Peptidomimetics

This compound is instrumental in the synthesis of 3-cyclobutylcarbamoyl hydantoins, which are recognized as novel, hydrogen-bond-driven universal peptidomimetics. acs.org These structures are synthesized through a regioselective multicomponent domino process, followed by coupling reactions. acs.org The resulting hydantoin (B18101) scaffolds are capable of projecting their side chains in a manner that mimics common protein secondary structures like α-helices and β-turns. acs.org This structural mimicry is crucial for designing molecules that can interact with biological targets in a predictable way. Computational models, NMR studies, and X-ray analysis have confirmed the favorable conformational properties of these peptidomimetics, which are essential for their function. acs.org

Table 1: Synthesis and Properties of 3-Cyclo-butylcarbamoyl Hydantoins

| Feature | Description | Reference |

| Synthesis Method | Regioselective multicomponent domino process followed by coupling reactions. | acs.org |

| Core Structure | Hydantoin ring with an N-cyclobutylcarbamoyl group at the 3-position. | acs.org |

| Key Structural Feature | Ability to project side chains to mimic protein secondary structures (α-helix, β-turn). | acs.org |

| Driving Force | Intramolecular hydrogen bonding. | acs.org |

| Significance | Act as universal peptidomimetics for drug discovery and design. | acs.org |

Integration into Agrochemical and Specialty Chemical Development

The carbamate functional group is a cornerstone of the agrochemical industry, forming the active component in a wide array of fungicides and pesticides. chicocrop.comebi.ac.uk Isocyanates, which are direct precursors to carbamoyl chlorides, are critical intermediates in the production of these carbamate pesticides. wikipedia.orgwikipedia.org The compound this compound provides a chemical scaffold that combines this proven agrochemical pharmacophore with a cyclobutyl moiety. The cyclobutyl group is increasingly recognized as a valuable component in bioactive molecules, often used as a bioisostere for other groups like tert-butyl to improve metabolic stability and preserve bioactivity. acs.orgnih.gov

The integration of the cyclobutyl group into a carbamate structure suggests a strong potential for this compound to serve as a building block for new, effective agrochemicals. acs.orgnih.gov While specific, commercialized agrochemicals directly using this starting material are not widely documented in public literature, its chemical structure aligns perfectly with the design principles of modern carbamate fungicides and other specialty chemicals. chicocrop.comebi.ac.uk

Table 2: Examples of Carbamate-Based Agrochemicals

| Agrochemical | Type | Chemical Class |

| Propamocarb | Fungicide | Carbamate |

| Carbaryl | Pesticide | Carbamate |

| Carbofuran | Pesticide | Carbamate |

| Thiodicarb | Fungicide/Insecticide | Carbamate |

| Iprovalicarb | Fungicide | Carbamate |

This table showcases the prevalence of the carbamate structure in various agrochemicals, illustrating the relevance of this compound as a synthetic precursor.

Contributions to Materials Science and Functional Molecule Design

The reactivity of the carbamoyl chloride group makes it a valuable tool for modifying surfaces and synthesizing novel polymers and functional materials.

Derivatization for Chiral Selectors and Separations

One of the most significant applications in materials science for reagents like this compound is in the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov Polysaccharide derivatives, such as those from cellulose (B213188) and amylose, are the most successful and widely used CSPs for separating enantiomers. nih.govbujnochem.comscilit.com

The chiral recognition ability of these polysaccharides is dramatically enhanced upon derivatization of their hydroxyl groups to form carbamates. nih.govmdpi.com This is typically achieved by reacting the polysaccharide with a suitable isocyanate or carbamoyl chloride. The resulting carbamate derivatives, particularly phenylcarbamates, create well-defined chiral environments that allow for the differential interaction with enantiomers. mdpi.comresearchgate.net

This compound can be used as a derivatizing agent to covalently bond N-cyclobutylcarbamate groups to a silica (B1680970) support that has been functionalized with a polysaccharide. The cyclobutyl group would contribute to the steric and electronic environment of the chiral selector, influencing its enantioselective properties. nih.gov This strategy allows for the development of novel CSPs with unique separation characteristics for a wide range of chiral compounds. nih.govmdpi.com

Table 3: Derivatization of Polysaccharides for Chiral Stationary Phases (CSPs)

| Polysaccharide Backbone | Common Derivatizing Agent | Resulting Functional Group | Application |

| Cellulose | 3,5-Dimethylphenyl isocyanate | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used CSP for HPLC |

| Amylose | 3,5-Dimethylphenyl isocyanate | Amylose tris(3,5-dimethylphenylcarbamate) | Widely used CSP for HPLC |

| Cellulose | 3,5-Dichlorophenyl isocyanate | Cellulose tris(3,5-dichlorophenylcarbamate) | CSP with different selectivity |

| Cellulose/Amylose | This compound | Polysaccharide N-cyclobutylcarbamate | Potential novel CSP |

Potential in Polymer and Functional Material Synthesis

The this compound molecule possesses a highly reactive acyl chloride group, making it a valuable candidate for polymer synthesis and modification. Its isocyanate equivalent, cyclobutyl isocyanate, can react with polyols (compounds with multiple hydroxyl groups) to form polyurethanes, a highly versatile class of polymers with applications ranging from foams to durable coatings. wikipedia.orglibretexts.org

Furthermore, this compound can be used to functionalize existing polymers. Materials with surface hydroxyl or amine groups, such as polyvinyl alcohol, chitosan, or functionalized silica, can be modified by grafting the N-cyclobutylcarbamoyl group onto their surface. This reaction would form stable urethane (B1682113) or urea linkages, respectively. Such surface modification can be used to alter the material's properties, including its hydrophobicity, thermal stability, and interaction with biological molecules. This opens up potential applications in creating biocompatible materials, specialty coatings, and functionalized supports for catalysis or chromatography. wikipedia.org

Table 4: Potential Polymer Functionalization using this compound

| Polymer Backbone | Reactive Group on Polymer | Linkage Formed | Potential Modified Property |

| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Urethane (Carbamate) | Increased hydrophobicity, altered surface energy |

| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Urea, Urethane | Biocompatibility, drug delivery applications |

| Aminopropyl-functionalized Silica | Amine (-NH2) | Urea | Modified stationary phase for chromatography |

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclobutylcarbamoyl Derivatives

Conformational Analysis of the N-Cyclobutyl Moiety

The four-membered cyclobutane (B1203170) ring is not planar; it adopts a puckered or bent conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar arrangement. baranlab.orgchemistrysteps.com This inherent puckering is a defining feature that significantly influences the three-dimensional structure of N-cyclobutylcarbamoyl derivatives.

Computational studies, often employing density functional theory (DFT), are invaluable for elucidating the conformational preferences and energy landscapes of cyclobutane derivatives. researchgate.netnih.gov These models can calculate the energy barrier for the interconversion between the two puckered conformations, which is typically low, allowing for rapid inversion at room temperature. For substituted cyclobutanes, the two puckered conformations may no longer be energetically equivalent. The substituent's preference for an equatorial position to minimize steric interactions is a key finding from these computational analyses. nih.gov The energy difference between the equatorial and axial conformers provides a quantitative measure of this preference.

| Cyclobutane Conformation | Relative Energy (kcal/mol) | Key Geometric Feature | Primary Strain Type |

|---|---|---|---|

| Puckered (Bent) | 0 (Reference) | Dihedral angles are not 0° | Angle Strain |

| Planar (Transition State) | ~1.4 | All ring atoms in one plane | Torsional Strain |

Stereochemical Implications in Derivative Design

The non-planar nature of the cyclobutyl ring introduces elements of stereoisomerism that are crucial in the design of chiral molecules and in diastereoselective synthesis.

Chiral stationary phases (CSPs) are extensively used in chromatography to separate enantiomers. eijppr.comwikipedia.orgsigmaaldrich.com Polysaccharide-based and cyclodextrin-based CSPs are particularly common. nih.govbujnochem.comresearchgate.net The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability. nih.govnih.gov

While a dedicated CSP based on N-cyclobutylcarbamoyl chloride has not been extensively documented, the structural features of this moiety suggest its potential utility in chiral recognition. The carbamoyl (B1232498) group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclobutyl ring provides a defined steric environment. researchgate.net The rigidity and specific puckered conformation of the cyclobutyl ring can enhance enantioselectivity by creating a more defined and discriminating chiral environment. The combination of hydrogen bond donors/acceptors and the hydrophobic cyclobutyl surface could allow for effective differentiation of enantiomers with complementary functionalities.

| Interaction Type | Contributing Group on N-Cyclobutylcarbamoyl Moiety | Potential for Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | High; directional interactions are key for differentiating enantiomers. |

| Dipole-Dipole Interactions | C=O | Moderate; contributes to the overall stability of the diastereomeric complex. |

| Steric Hindrance | Puckered Cyclobutyl Ring | High; the specific 3D shape can create selective pockets for one enantiomer over the other. |

| Hydrophobic Interactions | Cyclobutyl Ring | Moderate; can be significant for analytes with nonpolar regions. |

The stereochemistry of the cyclobutane ring can be leveraged to control the outcome of chemical reactions in a diastereoselective manner. digitellinc.comchemistryviews.org In the synthesis of substituted cyclobutanes, existing stereocenters on the ring or on its substituents can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. nih.gov For instance, in the Michael addition to cyclobutenes to form substituted cyclobutanes, the stereochemistry of the starting materials and reagents dictates the diastereomeric ratio of the products. nih.govdigitellinc.com The N-cyclobutylcarbamoyl group can play a role in such reactions by influencing the conformational bias of the cyclobutane ring, thereby directing the stereochemical course of the reaction.

Intermolecular Interactions and Binding Affinity

The ability of a molecule to bind to a biological target, such as a protein or enzyme, is governed by a complex interplay of intermolecular forces. nih.govnih.gov The N-cyclobutylcarbamoyl moiety can contribute to binding affinity through a combination of hydrogen bonding and hydrophobic interactions. drugdesign.orgyoutube.com

The carbamoyl portion of the group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow for specific and directional interactions with complementary residues in a binding pocket. The cyclobutyl ring, being composed of methylene (B1212753) groups, is nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the target protein. nih.govnih.govmdpi.com The hydrophobic effect, which involves the release of ordered water molecules from nonpolar surfaces upon binding, can provide a significant thermodynamic driving force for ligand-protein association. The defined puckered structure of the cyclobutyl ring can also contribute to a better shape complementarity with the binding site, further enhancing affinity.

Hydrogen Bonding Contributions of the Carbamoyl Group

The carbamoyl group, a cornerstone of the N-cyclobutylcarbamoyl moiety, is a critical determinant of molecular interactions within biological systems. Its ability to participate in hydrogen bonding is a key factor in the binding of drugs to their respective targets. The carbamoyl group possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form robust connections with amino acid residues in protein binding pockets.

| Interaction Type | Group on N-Cyclobutylcarbamoyl Moiety | Potential Partner on Biological Target | Significance in Molecular Recognition |

| Hydrogen Bond Donor | N-H of the carbamoyl group | Carbonyl oxygen, Nitrogen atoms in side chains (e.g., Histidine) | Anchors the ligand in the binding pocket; provides specificity. |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) of the carbamoyl group | N-H of peptide backbone, -OH of Ser/Thr/Tyr, -NH2 of Asn/Gln | Orients the ligand for optimal interaction; contributes to binding affinity. |

Hydrophobic and Steric Effects of the Cyclobutyl Substituent

The cyclobutyl ring, while seemingly a simple alkyl substituent, imparts distinct hydrophobic and steric properties that significantly influence a molecule's pharmacological profile. Its three-dimensional, puckered structure allows it to effectively fill hydrophobic pockets within a protein's active site, a characteristic that is often exploited in drug design to enhance binding affinity. rsc.orgnih.gov The replacement of linear alkyl chains with a cyclobutyl group can also introduce a degree of conformational rigidity, which can be advantageous in pre-organizing the molecule for optimal binding and reducing the entropic penalty upon binding.

From a steric perspective, the bulk and shape of the cyclobutyl group can be a critical factor in determining selectivity. By occupying specific regions of a binding site, it can favor interaction with one receptor subtype over another. The steric parameters of substituents are often quantified in Quantitative Structure-Activity Relationship (QSAR) studies using descriptors like Taft's steric parameter (Es) or Verloop's steric parameters, which correlate molecular size and shape with biological activity. nih.govslideshare.netscienceforecastoa.com The cyclobutyl group's specific dimensions can be fine-tuned to optimize these steric interactions for improved therapeutic outcomes.

| Parameter | Contribution of the Cyclobutyl Group | Impact on Pharmacological Properties |

| Hydrophobicity | Provides a non-polar surface area. | Enhances binding to hydrophobic pockets in target proteins; can influence cell permeability and metabolic stability. |

| Steric Bulk | Occupies a defined volume in space. | Influences selectivity by sterically hindering binding to off-target receptors; can dictate the optimal orientation within the binding site. |

| Conformational Rigidity | Reduces the number of accessible conformations. | Pre-organizes the molecule for binding, potentially increasing affinity by reducing the entropic penalty of binding. |

Theoretical Chemistry and Molecular Dynamics Simulations

To gain a more profound understanding of the behavior of N-cyclobutylcarbamoyl derivatives at the atomic level, computational methods such as theoretical chemistry and molecular dynamics simulations are indispensable tools. These approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netiau.irpreprints.org By calculating the electron density, DFT can provide valuable information about a molecule's properties, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and the distribution of charges on individual atoms.

For N-cyclobutylcarbamoyl derivatives, DFT calculations can be used to:

Visualize the electrostatic potential surface: This helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding.

Determine the energies and shapes of the HOMO and LUMO: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. The shapes of these orbitals can reveal the most likely sites for nucleophilic or electrophilic attack.

Calculate atomic charges: Understanding the partial charges on the atoms of the carbamoyl group and the cyclobutyl ring can help to rationalize their interactions with biological targets.

Illustrative DFT Data for a Hypothetical N-Cyclobutylcarbamoyl Derivative:

| Calculated Property | Carbamoyl Group | Cyclobutyl Ring | Interpretation |

| Mulliken Atomic Charges | N: -0.6, C(carbonyl): +0.7, O: -0.6 | C(alpha): +0.1, other C: -0.2 to -0.3 | The carbamoyl group is highly polarized, facilitating strong electrostatic and hydrogen bonding interactions. The cyclobutyl ring is largely non-polar. |

| Frontier Orbital Energies | HOMO: -6.5 eV, LUMO: +1.2 eV | (Orbitals are delocalized) | The relatively large HOMO-LUMO gap suggests good kinetic stability. The LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from a DFT calculation. Actual values would vary depending on the specific molecule and the level of theory used.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For N-cyclobutylcarbamoyl derivatives, these calculations can be used to model the reaction pathways of their synthesis or their metabolic degradation. For instance, the solvolysis of carbamoyl chlorides, a related class of compounds, has been studied to understand their reaction mechanisms. nih.govnih.gov

By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates. Such studies can provide insights into the feasibility of a proposed reaction mechanism and can help in optimizing reaction conditions. In the context of drug action, quantum chemical calculations can be used to model the covalent modification of a target protein by a reactive N-cyclobutylcarbamoyl derivative, providing a detailed picture of the bond-forming and bond-breaking processes involved.

Molecular dynamics (MD) simulations offer a complementary approach by providing a dynamic view of the molecule's behavior over time. mdpi.comrsc.orgsemanticscholar.org MD simulations can be used to:

Explore the conformational landscape: An N-cyclobutylcarbamoyl derivative can adopt various conformations due to the flexibility of the cyclobutyl ring and rotation around single bonds. MD simulations can identify the most stable conformations and the energy barriers between them.

Simulate protein-ligand binding: By placing the N-cyclobutylcarbamoyl derivative in the binding site of a target protein and simulating the system's evolution over time, one can observe the key interactions that stabilize the complex, including hydrogen bonds and hydrophobic contacts. This can reveal the dynamic nature of the binding process and provide insights into the factors that govern binding affinity and selectivity.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and development of new therapeutic agents based on the N-cyclobutylcarbamoyl scaffold.

Vi. Advanced Analytical and Spectroscopic Characterization Techniques in N Cyclobutylcarbamoyl Chloride Research

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is indispensable for confirming the covalent structure and molecular formula of N-cyclobutylcarbamoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) provide orthogonal pieces of information that, when combined, leave no ambiguity as to the molecule's identity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring and the amine proton. The methine proton (CH-N) directly attached to the nitrogen would be deshielded by the adjacent electron-withdrawing carbamoyl (B1232498) group, likely appearing as a multiplet in the range of 3.5-4.5 ppm. The methylene (B1212753) protons of the cyclobutyl ring would present as complex multiplets further upfield, typically between 1.5 and 2.5 ppm. The N-H proton is expected to be a broad singlet, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. libretexts.org The most deshielded carbon would be the carbonyl carbon (C=O) of the carbamoyl chloride group, with an expected chemical shift in the 160-170 ppm range. libretexts.org The methine carbon of the cyclobutyl ring attached to the nitrogen would appear around 50-60 ppm. The methylene carbons of the four-membered ring are expected at approximately 20-35 ppm, with the carbon atoms beta to the nitrogen appearing at a slightly different shift than the gamma carbon. nih.gov

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the N-H proton and the adjacent methine proton, as well as between the methine and adjacent methylene protons of the cyclobutyl ring, confirming the connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Carbonyl (C=O) | ¹³C | 160 - 170 | Singlet |

| Methine (CH-N) | ¹³C | 50 - 60 | - |

| Methylene (CH₂) | ¹³C | 20 - 35 | - |

| Amine (N-H) | ¹H | Variable | Broad Singlet |

| Methine (CH-N) | ¹H | 3.5 - 4.5 | Multiplet |

| Methylene (CH₂) | ¹H | 1.5 - 2.5 | Multiplet |

HRMS is critical for unequivocally determining the elemental formula of a compound by measuring its mass to a high degree of accuracy (typically within 5 ppm). For this compound (C₅H₈ClNO), HRMS would provide an exact mass measurement of the molecular ion [M]⁺. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak [M+2]⁺ having roughly one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Common fragmentation patterns would involve the loss of the chlorine atom or cleavage to form an acylium ion [R-CO]⁺, which is often the base peak in the mass spectra of acyl chlorides. libretexts.org

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Predicted Monoisotopic Mass (Da) | Key Information Provided |

|---|---|---|---|

| [M]⁺ | C₅H₈³⁵ClNO | 133.030 | Molecular Formula Confirmation |

| [M+2]⁺ | C₅H₈³⁷ClNO | 135.027 | Presence of Chlorine |

| [M-Cl]⁺ | C₅H₈NO | 98.060 | Fragmentation Pathway |

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing functional group information. For this compound, the most prominent feature in the IR spectrum would be a very strong absorption band for the carbonyl (C=O) stretch of the acid chloride group, expected at a relatively high wavenumber, typically in the range of 1780-1815 cm⁻¹. uobabylon.edu.iq This high frequency is characteristic of the high reactivity of the C=O bond in acyl chlorides. uobabylon.edu.iq Other key absorptions would include the N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching of the cyclobutyl group just below 3000 cm⁻¹, and the C-Cl stretching vibration, which would appear in the fingerprint region between 550-850 cm⁻¹. orgchemboulder.comlibretexts.org Raman spectroscopy would complement this, often showing a strong signal for the more symmetric C-C bonds of the cyclobutyl ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amine | 3300 - 3400 | Medium |

| C-H Stretch | Alkyl (Cyclobutyl) | 2850 - 2990 | Medium-Strong |

| C=O Stretch | Carbamoyl Chloride | 1780 - 1815 | Very Strong |

| N-H Bend | Amine | 1500 - 1600 | Medium |

| C-Cl Stretch | Alkyl Halide | 550 - 850 | Medium-Strong |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or chiral entities it may have been used to derivatize.

HPLC is the standard method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C8 or C18 column) and a polar mobile phase. s4science.atepa.gov A typical mobile phase would be a gradient mixture of acetonitrile (B52724) and water. epa.govchromatographyonline.com Detection would most commonly be performed using an ultraviolet (UV) detector, as the carbonyl group of the carbamoyl chloride acts as a chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: General HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV (e.g., at 210 nm) |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

It is crucial to note that this compound is an achiral molecule and thus does not have enantiomers. Therefore, chiral HPLC would not be used to determine its enantiomeric excess. Instead, this technique becomes relevant in a different context: this compound can be used as a derivatizing agent to react with chiral compounds, such as chiral amines or alcohols. This reaction creates a pair of diastereomeric carbamates. These diastereomers possess different physical properties and can be separated and quantified using chiral HPLC. acs.org This indirect method allows for the determination of the enantiomeric excess of the original chiral substrate that was derivatized. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each of the two diastereomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to construct an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its covalent structure and reveal key conformational details. Specifically, it would elucidate the planarity of the carbamoyl chloride group and the puckering of the cyclobutyl ring, along with the relative orientation of these two moieties. Furthermore, the analysis would uncover the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the packing of molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties, including its melting point, solubility, and density.

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for this compound has not been published in publicly accessible research. However, were such data available, it would be presented in a format similar to the illustrative table below, which outlines the typical crystallographic parameters that would be determined.

Illustrative Crystallographic Data for this compound This table is a hypothetical representation of the data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as specific experimental data is not currently published.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₅H₈ClNO | The elemental composition of the molecule. |

| Formula Weight | 133.58 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The geometric category of the crystal lattice. |

| Space Group | P2₁/c | The symmetry group describing the crystal's internal symmetry. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.3 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 759.6 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.168 | The calculated density of the crystal. |

Other Advanced Analytical Approaches (e.g., Thermal Analysis for stability)

Beyond structural elucidation, understanding the thermal stability of this compound is critical for its safe handling, storage, and application in chemical synthesis, which often involves elevated temperatures. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA analysis of this compound would identify the temperature at which the compound begins to decompose, providing a quantitative measure of its thermal stability. The resulting thermogram would show a stable baseline up to the onset of decomposition, followed by a mass loss step corresponding to the release of volatile decomposition products.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and decomposition. For this compound, a DSC scan would show an endothermic peak corresponding to its melting point, followed by an exothermic event if the decomposition process releases energy. The combination of TGA and DSC provides a comprehensive thermal profile of the compound.

Illustrative Thermal Analysis Data for this compound This table is a hypothetical representation of data from TGA and DSC analyses and is for illustrative purposes only, as specific experimental data is not currently published.

| Analytical Technique | Parameter | Hypothetical Finding | Interpretation |

| TGA | Onset of Decomposition (T_onset) | 185 °C | The temperature at which significant thermal decomposition begins. |

| TGA | Temperature at Max Rate of Decomposition (T_max) | 210 °C | The temperature at which the rate of mass loss is highest. |

| DSC | Melting Point (T_m) | 75 - 78 °C | The temperature range over which the compound transitions from solid to liquid. |

| DSC | Decomposition Enthalpy (ΔH_d) | -150 J/g | The heat released during the decomposition process (exothermic). |

This type of data is fundamental for establishing safe operating limits in chemical processes and for determining appropriate storage conditions to prevent degradation over time.

Vii. Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For N-cyclobutylcarbamoyl chloride, this necessitates a departure from traditional synthetic methods that may rely on hazardous reagents and generate significant waste. Future research should prioritize the development of eco-friendly synthetic protocols.

One promising avenue is the exploration of catalytic routes that minimize the use of stoichiometric reagents. For instance, the development of novel catalysts for the direct carbonylation of cyclobutylamine (B51885) or its derivatives with a green source of the carbonyl group, such as carbon dioxide, would represent a significant advancement. Research could focus on designing efficient and recyclable catalysts, potentially based on earth-abundant metals or organocatalysts, to drive this transformation under mild conditions.

Another key area is the investigation of alternative solvent systems . Traditional syntheses of carbamoyl (B1232498) chlorides often employ volatile and toxic organic solvents. A shift towards greener alternatives, such as bio-derived solvents, supercritical fluids (like CO2), or even solvent-free reaction conditions, would drastically reduce the environmental footprint of this compound production.

Flow chemistry presents another exciting frontier. Continuous flow reactors offer enhanced safety, better process control, and scalability compared to batch processes. Developing a continuous synthesis for this compound could lead to a more efficient, safer, and less wasteful manufacturing process.

Finally, biocatalysis offers a highly specific and environmentally benign approach. The discovery or engineering of enzymes capable of catalyzing the formation of the carbamoyl chloride bond from cyclobutylamine and a suitable carbonyl source would be a groundbreaking achievement in green chemistry.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely inferred from the general behavior of carbamoyl chlorides. However, the unique steric and electronic properties of the cyclobutyl group may lead to novel and unexpected chemical transformations. A systematic exploration of its reactivity profile is therefore a crucial area for future research.

A key focus should be on its participation in cycloaddition reactions . The carbamoyl chloride moiety can potentially act as a dienophile or a dipolarophile under appropriate conditions, leading to the formation of complex heterocyclic structures. Investigating its behavior in [4+2], [3+2], and other cycloaddition paradigms could unveil new synthetic pathways to valuable molecules.

The utility of this compound in cross-coupling reactions is another area ripe for exploration. While the chloride is the reactive site, the cyclobutyl-nitrogen bond could also be targeted under specific catalytic conditions. Developing novel cross-coupling protocols where this compound serves as a building block to introduce the cyclobutylcarbamoyl moiety onto various molecular scaffolds would be highly valuable, particularly in medicinal chemistry for the synthesis of novel pharmacophores.

Furthermore, its role in multicomponent reactions (MCRs) should be investigated. MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products. Designing novel MCRs that incorporate this compound could provide rapid access to diverse libraries of compounds with potential biological or material applications.

Expanding Applications in Niche Chemical Fields

Beyond its potential as a synthetic intermediate, this compound could find direct applications in several niche chemical fields. Future research should aim to uncover and develop these applications.

In materials science , the N-cyclobutylcarbamoyl group could be incorporated into polymers to modify their properties. For example, it could be used as a monomer or a modifying agent to introduce specific functionalities, potentially enhancing thermal stability, altering solubility, or creating sites for further chemical modification. Research into the synthesis and characterization of polymers containing the N-cyclobutylcarbamoyl moiety could lead to the development of new materials with tailored properties for specific applications, such as advanced coatings, membranes, or functional plastics.

The field of agrochemicals represents another potential application area. The carbamate (B1207046) functionality is present in many pesticides and herbicides. Screening this compound and its derivatives for biological activity against various pests and weeds could lead to the discovery of new and effective crop protection agents. The unique cyclobutyl group may confer favorable properties such as altered bioavailability, metabolic stability, or target specificity.

Integration with Machine Learning and Artificial Intelligence for Drug Design

The synergy between computational power and chemical synthesis is revolutionizing drug discovery. Machine learning (ML) and artificial intelligence (AI) can be powerful tools to accelerate the design and optimization of drug candidates derived from this compound.

Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the properties of novel compounds. For this compound derivatives, ML models could be developed to predict key parameters such as binding affinity to specific biological targets, absorption, distribution, metabolism, excretion (ADME), and toxicity. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. By using this compound as a starting fragment or a key building block, these models could generate vast virtual libraries of potential drug candidates. This approach could uncover non-obvious structures with high predicted activity and favorable drug-like properties.

Reaction Prediction and Synthesis Planning: AI tools can also assist in the synthesis of these designed molecules. Machine learning models can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. This would be invaluable in planning the efficient synthesis of complex molecules derived from this compound.

Q & A

Q. How do steric effects of the cyclobutyl group influence reaction pathways in carbamoyl chloride derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.